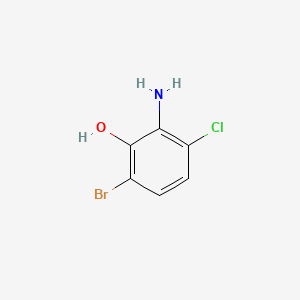

2-Amino-6-bromo-3-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBNXOBDCGPHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300780 | |

| Record name | Phenol, 2-amino-6-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-75-9 | |

| Record name | Phenol, 2-amino-6-bromo-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-6-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrophilic Aromatic Bromination of 3 Chloro 2 Nitrophenol:

The synthesis commences with the regioselective bromination of 3-chloro-2-nitrophenol. This reaction is a classic example of electrophilic aromatic substitution. The directing effects of the substituents already on the ring are crucial.

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

-Cl (Chloro): A deactivating, but ortho, para-directing group.

The positions ortho to the hydroxyl group are C2 (blocked by nitro) and C6. The position para to the hydroxyl is C5. The positions meta to the nitro group are C4 and C6. The position para to the chloro group is C6. The confluence of these directing effects strongly favors the electrophilic attack of bromine at the C6 position, leading to the desired intermediate, 6-bromo-3-chloro-2-nitrophenol. The mechanism involves the generation of a bromine electrophile (Br⁺), which attacks the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the C6 position restores the aromaticity of the ring.

Reduction of 6 Bromo 3 Chloro 2 Nitrophenol:

The transformation of the nitro group into an amino group is achieved through reduction. When using catalytic hydrogenation, the mechanism typically involves the following stages on the surface of the metal catalyst (e.g., Palladium):

Adsorption: Both the nitro-compound and molecular hydrogen (H₂) are adsorbed onto the surface of the catalyst.

Hydrogen Activation: The H-H bond in H₂ is weakened and broken by the catalyst, forming reactive hydrogen atoms on the surface.

Stepwise Reduction: The nitro group is sequentially reduced by the surface-bound hydrogen atoms. This multi-step process is thought to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.

Formation of Amine: The hydroxylamino intermediate is further reduced to the final amino group (-NH₂).

Desorption: The final product, 2-Amino-6-bromo-3-chlorophenol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

In the bromination step, the stability of the sigma complex intermediate dictates the regioselectivity. The arenium ion formed by the attack at C6 is significantly stabilized by the resonance contribution from the powerful electron-donating hydroxyl group. Attack at other positions would result in less stable intermediates, making the formation of isomeric byproducts less favorable and thus leading to high selectivity for the 6-bromo isomer.

During the reduction of the nitro group, the nitroso and hydroxylamino species are key intermediates. If the reaction is not carried to completion, these intermediates can remain as impurities. Furthermore, they can potentially undergo side reactions, such as condensation, which could lead to the formation of azoxy or azo compounds, thereby lowering the yield of the desired amine. The efficiency of the catalyst and the reaction conditions (temperature, pressure, reaction time) must be carefully controlled to ensure the complete conversion of these intermediates to the final amino product and to maximize reaction yield and selectivity. mdpi.com

Reaction Mechanisms and Chemical Transformations of 2 Amino 6 Bromo 3 Chlorophenol

Reactivity of the Amino Group

The primary amino group (-NH2) is a potent nucleophile and a site of basicity, making it a key center for a variety of chemical reactions. Its reactivity is fundamental to the derivatization of 2-Amino-6-bromo-3-chlorophenol.

The amino group, particularly in conjunction with the ortho-hydroxyl group, makes the molecule susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imine or phenoxazinone structures. For instance, the oxidation of 2-aminophenol (B121084) is known to produce 2-amino-3H-phenoxazin-3-one. nih.gov A similar transformation can be postulated for this compound, where two molecules could undergo oxidative coupling to form a substituted phenoxazinone derivative. The reaction typically proceeds in the presence of an oxidizing agent, such as monochloramine, air (O2), or metal catalysts. nih.gov The resulting phenoxazinone scaffold is a core structure in various dyes and biologically active molecules.

The general mechanism involves the initial oxidation of the aminophenol to a radical or quinone-imine intermediate, which then undergoes dimerization and subsequent cyclization and further oxidation to yield the final, stable aromatic phenoxazinone system.

As a strong nucleophile, the amino group readily participates in acylation and alkylation reactions.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. For example, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(2-bromo-3-chloro-6-hydroxyphenyl)acetamide. This reaction is a common strategy for protecting the amino group during other chemical transformations or for synthesizing derivatives with modified properties.

Alkylation involves the reaction with alkyl halides to form secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). organic-chemistry.org Selective mono-N-alkylation can sometimes be achieved by using specific reagents or techniques, such as forming a chelate with 9-borabicyclononane (B1260311) (9-BBN) before alkylation. organic-chemistry.org

Table 1: Representative Acylation and Alkylation Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(2-bromo-3-chloro-6-hydroxyphenyl)acetamide | Base (e.g., Pyridine, Triethylamine) |

| Acylation | Acetic Anhydride | N-(2-bromo-3-chloro-6-hydroxyphenyl)acetamide | Mild heating |

| Alkylation | Methyl Iodide | 2-Bromo-3-chloro-6-(methylamino)phenol | Base (e.g., K2CO3), potential for over-alkylation |

Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. These reactions are often reversible and are significant in both synthetic chemistry and biological systems. libretexts.org The resulting imine can be subsequently reduced, for instance via catalytic hydrogenation, to form a stable secondary amine, a process known as reductive amination.

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The carbon-halogen bonds provide crucial handles for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the ring is substituted with electron-donating amino and hydroxyl groups, which generally deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions are challenging and would likely require harsh conditions (high temperature and pressure) or the use of a very strong nucleophile. If a reaction were to occur, the relative leaving group ability would be Br > Cl, suggesting that the bromine atom would be substituted preferentially.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov Aryl halides are common substrates for these transformations. The reactivity of the aryl halide in these reactions generally follows the order I > Br > OTf >> Cl. wikipedia.orgsemanticscholar.org This trend is due to the bond dissociation energies of the carbon-halogen bond.

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact. This selective reactivity is highly valuable for sequential cross-coupling strategies.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for synthesizing biaryl compounds. core.ac.uknih.gov Reacting this compound with an arylboronic acid would selectively replace the bromine atom.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. This method allows for the introduction of vinyl groups onto the aromatic ring, again, selectively at the C-Br position.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl alkynes. semanticscholar.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table is interactive. Click on the headers to sort.

| Coupling Reaction | Coupling Partner | Catalyst | Ligand (optional) | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh3)4 or Pd(OAc)2 | PPh3, SPhos | K2CO3, Cs2CO3, K3PO4 | Toluene/H2O, Dioxane, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 | P(o-tolyl)3, PPh3 | Et3N, K2CO3 | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 + CuI | PPh3 | Et3N, Diisopropylamine | THF, DMF |

Reductive Dehalogenation Pathways

The selective removal of halogen atoms from aromatic rings, known as reductive dehalogenation, is a significant transformation in organic synthesis. For this compound, the presence of both bromine and chlorine atoms raises questions of selectivity. In general, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination would be more facile.

Various methods can be employed for the reductive dehalogenation of halophenols. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source, is a common and effective method. The choice of reaction conditions, such as catalyst loading, hydrogen pressure, and solvent, can influence the selectivity of the dehalogenation process. For instance, milder conditions might favor the selective removal of the more labile bromine atom, while more forcing conditions could lead to the removal of both halogens.

Alternative reagents and systems for reductive dehalogenation include the use of metal/acid combinations, such as zinc in acetic acid, or hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst. The specific pathway and product distribution will depend on the chosen reagents and the inherent electronic and steric effects of the substituents on the aromatic ring.

Table 1: Potential Reductive Dehalogenation Products of this compound

| Starting Material | Potential Product(s) |

| This compound | 2-Amino-3-chlorophenol (B1288307) |

| 2-Amino-6-bromophenol | |

| 2-Aminophenol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including etherification, esterification, and metal complexation.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into an ether or an ester. Etherification is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. A notable example of an intramolecular etherification is the reaction of this compound with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. This reaction leads to the formation of a benzoxazine (B1645224) derivative, where both the amino and hydroxyl groups participate in the cyclization. google.comgoogleapis.com

Esterification can be accomplished by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The reaction with an acid chloride is often carried out in the presence of a base to neutralize the HCl byproduct. For instance, this compound has been shown to react with chloroacetyl chloride in the presence of sodium bicarbonate. google.com This reaction initially forms the corresponding ester. Subsequent treatment with a base like potassium carbonate can induce an intramolecular cyclization, highlighting the interplay between the different functional groups on the molecule. google.com

Table 2: Examples of Etherification and Esterification Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | 1,2-Dibromoethane | Benzoxazine (Intramolecular Ether) google.comgoogleapis.com |

| This compound | Chloroacetyl Chloride | Chloroacetate Ester google.com |

Metal Complexation Studies

The amino and hydroxyl groups of this compound make it a potential ligand for coordination with metal ions. While specific studies on the metal complexes of this particular compound are not extensively documented, the broader class of aminophenols is known to form stable complexes with a variety of transition metals. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as donor atoms, forming chelate rings with the metal center. The stability and structure of these complexes would be influenced by the nature of the metal ion, the pH of the medium, and the steric and electronic effects of the halogen substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors. Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating groups but are also ortho, para-directors.

In this molecule, the positions ortho and para to the strongly activating hydroxyl and amino groups are key to consider. The position para to the hydroxyl group is occupied by the amino group, and vice versa. The positions ortho to the hydroxyl group are substituted with a bromine atom and a chlorine atom. The position ortho to the amino group is substituted with a bromine atom. Therefore, the most likely position for electrophilic attack would be the remaining unsubstituted carbon atom, which is para to the bromine atom and ortho to the chlorine atom. The combined directing effects of the powerful activating groups would likely overcome the deactivating nature of the halogens, making this position susceptible to substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully controlled to avoid potential side reactions, given the multiple functional groups present.

Rearrangement Reactions and Isomerization Pathways

Substituted phenols and their derivatives can undergo various rearrangement reactions, often under thermal or photochemical conditions. One such reaction is the Fries rearrangement, where a phenolic ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst. If this compound were first acylated at the hydroxyl group to form an ester, this ester could potentially undergo a Fries rearrangement. The acyl group would migrate from the phenolic oxygen to one of the available positions on the aromatic ring, likely directed by the existing substituents.

Applications of 2 Amino 6 Bromo 3 Chlorophenol in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of amino, hydroxyl, and halogen functional groups makes 2-Amino-6-bromo-3-chlorophenol a sought-after starting material for synthesizing a variety of intricate organic molecules. The nucleophilicity of the amino and hydroxyl groups, combined with the potential for cross-coupling reactions at the halogenated positions, allows for a stepwise and controlled elaboration of the molecular framework.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is an ideal precursor for synthesizing substituted benzo-fused heterocycles, where the benzene (B151609) ring of the aminophenol becomes an integral part of the final heterocyclic system.

Benzoxazoles are a prominent class of heterocyclic compounds possessing a wide range of biological activities. The classical and most direct synthesis of the benzoxazole (B165842) scaffold involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (such as acyl chlorides or esters), or with aldehydes followed by an oxidative cyclization. nih.gov

Utilizing this compound as the starting material allows for the synthesis of benzoxazoles with a specific halogenation pattern. For instance, the reaction of this compound with various aldehydes in the presence of an oxidizing agent or a suitable catalyst leads to the formation of 7-bromo-4-chloro-2-substituted-benzoxazoles. The general reaction scheme is presented below.

General Synthesis of Substituted Benzoxazoles

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Catalyst (e.g., Cu₂O), Solvent (e.g., DMSO), Room Temperature | 7-Bromo-4-chloro-2-(R)-benzoxazole |

| This compound | Carboxylic Acid (R-COOH) | Polyphosphoric acid (PPA), High Temperature | 7-Bromo-4-chloro-2-(R)-benzoxazole |

This table illustrates common synthetic routes to benzoxazoles, adaptable for this compound.

The presence of the bromo and chloro substituents on the resulting benzoxazole core provides handles for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of complex derivatives for structure-activity relationship studies.

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. nih.govsapub.orgnih.govchim.it While this compound is not a diamine, it can be envisioned as a precursor to quinoxaline (B1680401) derivatives through multi-step synthetic sequences.

More directly, this aminophenol can serve as a precursor for quinazolinone derivatives. Quinazolinones can be synthesized from 2-aminobenzamides. nih.govmarquette.edu A plausible synthetic route would involve the selective acylation of the amino group of this compound to form a 2-acylaminobenzamide intermediate, which could then undergo cyclization with various reagents. For example, a ruthenium-catalyzed deaminative coupling of a 2-aminobenzamide (B116534) with an amine can efficiently form the quinazolinone core. nih.govmarquette.edu Applying this logic, this compound could be transformed into halogenated quinazolinone scaffolds.

Aminophenol derivatives are fundamental intermediates in the pharmaceutical industry. taylorandfrancis.com A well-known example is the use of 4-aminophenol (B1666318) as the final intermediate in the industrial synthesis of paracetamol. wikipedia.orgrasayanjournal.co.inacs.org Similarly, compounds like 2-amino-3-chlorophenol (B1288307) are recognized as vital building blocks for creating a wide array of complex molecules that form the core of active pharmaceutical ingredients (APIs). nbinno.com

This compound, with its specific halogenation, is a valuable intermediate for the synthesis of novel pharmaceutical candidates. The presence and position of halogen atoms in a drug molecule can significantly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, incorporating the 7-bromo-4-chloro-substituted phenolic moiety can be a strategic approach in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a new chemical entity. New para-aminophenol derivatives are being synthesized and investigated as potential safer analogues to widely used drugs like paracetamol. nih.gov

Precursor for Heterocyclic Compounds

Ligand in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The properties and reactivity of the resulting metal complex are heavily influenced by the nature of the ligand.

o-Aminophenols are excellent bidentate ligands, capable of coordinating to a metal center through both the amino nitrogen and the phenolic oxygen atoms. derpharmachemica.comresearchgate.net This chelation effect often results in the formation of stable, five-membered rings with the metal ion. This compound can thus be used to synthesize a variety of transition metal complexes. iarjset.comresearchgate.net

The synthesis of these complexes typically involves the reaction of the aminophenol ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. ekb.egnih.gov The presence of a base is sometimes required to deprotonate the phenolic hydroxyl group, facilitating its coordination to the metal center. nih.gov

Examples of Transition Metals Used in Aminophenol Complexes

| Metal Ion | Potential Geometry | Research Interest |

|---|---|---|

| Copper (II) | Square Planar, Tetrahedral | Catalysis, Biomimetic models |

| Nickel (II) | Square Planar, Octahedral | Catalysis, Magnetic materials |

| Cobalt (II/III) | Tetrahedral, Octahedral | Redox chemistry, Catalysis |

| Manganese (II/III) | Octahedral | Biomimetic oxidation, Magnetic properties nih.gov |

The bromo and chloro substituents on the this compound ligand can exert significant electronic effects on the metal center. As electron-withdrawing groups, they can modulate the redox potential of the metal and influence the catalytic activity of the resulting complex. These halogenated aminophenol-metal complexes are of interest for applications in homogeneous catalysis, such as oxidation reactions, and as structural and functional models for metalloenzymes. derpharmachemica.comnih.govnih.gov

Biological Activity and Mechanistic Insights of 2 Amino 6 Bromo 3 Chlorophenol

Anticancer and Cytotoxic Activity

Molecular Targets and Signaling Pathways

There is no specific information available in the scientific literature regarding the molecular targets or signaling pathways modulated by 2-Amino-6-bromo-3-chlorophenol.

Enzyme Inhibition/Activation Studies

No studies detailing the inhibition or activation of specific enzymes by this compound were found.

Information on the interaction of this compound with specific enzymes or receptors is not available in the current body of scientific literature.

No structure-activity relationship (SAR) studies have been published that specifically analyze this compound for enzyme modulation.

Anti-inflammatory and Antioxidant Properties

There are no published research findings on the specific anti-inflammatory or antioxidant properties of this compound. While bromophenols as a class have been investigated for such properties, this cannot be directly attributed to the specific compound . nih.gov

Pharmacological Potential as a Scaffold for Drug Discovery

While the halogenated aminophenol structure is recognized as a potentially valuable intermediate in medicinal chemistry, there is no specific research available that explores this compound as a scaffold for drug discovery.

Interactions with Biological Macromolecules

No data is available from studies investigating the specific interactions between this compound and biological macromolecules.

Environmental Impact and Degradation Studies of Halogenated Phenols

Environmental Fate and Transport of Halogenated Phenols

The environmental fate and transport of halogenated phenols are governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine whether a compound will predominantly reside in water, air, soil, or sediment, and its potential for bioaccumulation.

Halogenated phenols can enter the environment through industrial effluents, atmospheric deposition, and agricultural runoff. cambridge.orgcdc.gov Once released, their distribution is influenced by their structure. Generally, increasing the degree of halogenation decreases water solubility and increases the tendency to adsorb to soil organic matter and sediments. cambridge.orgcambridge.org This binding to humic materials can reduce their bioavailability and mobility, but also makes them more persistent in terrestrial and aquatic environments. cambridge.orgcambridge.org Conversely, less halogenated phenols are more mobile and can potentially contaminate groundwater. nih.gov

The transport of these compounds is also influenced by environmental conditions like pH. As phenols are weakly acidic, their ionic state is pH-dependent. At higher pH values, they deprotonate to form phenolate (B1203915) ions, which are more water-soluble and less likely to adsorb to soil, increasing their mobility in aquatic systems.

Degradation Pathways in Environmental Matrices

Halogenated phenols are known for their resistance to degradation, but they can be transformed through microbial, photochemical, and chemical processes. researchgate.net The efficiency of these degradation pathways depends on the specific compound and environmental conditions.

Microbial degradation is a key process in the natural attenuation of halogenated phenols. nih.gov A wide variety of bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy under both aerobic and anaerobic conditions. ijmra.usnih.govtandfonline.com

Under aerobic conditions , the initial step often involves the hydroxylation of the aromatic ring by monooxygenase enzymes to form halogenated catechols. nih.govresearchgate.net These intermediates are then subject to ring cleavage, followed by further metabolism. researchgate.netmicrobe.com For example, some bacteria can degrade pentachlorophenol (B1679276) (PCP) by using a PCP 4-monooxygenase to initiate the degradation cascade. microbe.com

Under anaerobic conditions , the primary degradation mechanism is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.govresearchgate.net This process is carried out by specific groups of bacteria, such as Desulfitobacterium and Dehalococcoides species, which can use halogenated phenols as electron acceptors in a process known as "halorespiration". researchgate.netmicrobe.com This process typically results in the formation of less halogenated and often less toxic phenols, which may then be further degraded. microbe.com

Bioremediation strategies leverage these microbial capabilities. In situ bioremediation involves stimulating indigenous microbial populations by adding nutrients or electron donors, while ex situ methods involve treating contaminated soil or water in bioreactors. cambridge.orgcambridge.org Immobilized microbial cells are also being explored to enhance degradation efficiency and protect the microbes from the toxic effects of high pollutant concentrations. ijmra.us

Table 1: Examples of Microorganisms Involved in Halogenated Phenol (B47542) Degradation

| Microorganism | Compound(s) Degraded | Degradation Condition | Key Enzyme/Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas putida | 2-Chlorophenol (2-CP) | Aerobic | Meta-cleavage pathway | researchgate.net |

| Rhodopseudomonas palustris | 2-Chlorophenol (2-CP) | Aerobic | Forms phenol as an intermediate | ijmra.us |

| Desulfitobacterium species | Pentachlorophenol (PCP) | Anaerobic | Reductive dechlorination | microbe.com |

| Dehalococcoides species | Pentachlorophenol (PCP) | Anaerobic | Reductive dechlorination | microbe.com |

Photochemical degradation, or photolysis, is another significant pathway for the transformation of halogenated phenols in the environment, particularly in sunlit surface waters and the atmosphere. tsijournals.comresearchgate.net This process involves the absorption of ultraviolet (UV) light, which can lead to the cleavage of the carbon-halogen bond or the transformation of the aromatic ring. researchgate.net

The rate of photodegradation is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing substances (like humic acids), and the chemical structure of the phenol. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves reactive species, such as hydroxyl radicals (•OH), which are generated from other light-absorbing compounds in the water. cdc.gov Photochemical processes can convert toxic halogenated organic compounds into less harmful substances. researchgate.net

Abiotic chemical degradation of halogenated phenols can occur through processes like oxidation and hydrolysis, although these are generally slower than microbial or photochemical pathways under typical environmental conditions.

Advanced Oxidation Processes (AOPs) are engineered systems that generate highly reactive species, like hydroxyl radicals, to rapidly degrade recalcitrant organic pollutants. nih.gov While not a natural process, AOPs are relevant for treating industrial wastewater containing halogenated phenols before discharge.

In some natural systems, metal oxides like manganese oxides can catalyze the oxidation and transformation of phenols. For instance, manganese oxides can facilitate the oxidation of phenol in the presence of bromide ions, leading to the formation of various brominated phenolic compounds. nih.gov

Formation of Environmentally Relevant Byproducts

The degradation of halogenated phenols does not always lead to complete mineralization (conversion to CO2, water, and mineral halides). Often, a series of intermediate byproducts are formed. nih.gov The nature and toxicity of these byproducts are of significant environmental concern.

For instance, the microbial degradation of polychlorinated phenols can lead to the accumulation of less-chlorinated phenols, which may still be toxic. researchgate.net The anaerobic dechlorination of pentachlorophenol can result in a mixture of various dichloro- and monochlorophenols. microbe.com Similarly, photochemical and chemical oxidation can produce intermediates such as halogenated catechols, hydroquinones, and benzoquinones. nih.gov In some cases, these degradation byproducts can be more toxic than the parent compound. nih.gov For example, incomplete degradation of pentachlorophenol and pentabromophenol (B1679275) can lead to byproducts with higher toxicity. nih.gov Under certain conditions, such as during combustion or specific industrial processes, polychlorinated phenols can act as precursors to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). cambridge.org

Ecotoxicological Implications for Aquatic and Terrestrial Organisms

Halogenated phenols are recognized as a significant class of ecotoxicants due to their potential to cause harm to a wide range of organisms. nih.govresearchgate.net Their toxicity generally increases with the degree of halogenation. epa.gov These compounds are known to be toxic to fish, invertebrates, algae, and microorganisms. researchgate.netnih.gov

In aquatic organisms, exposure to chlorophenols can cause a range of adverse effects, including oxidative stress, cellular damage, immunotoxicity, and disruption of hormonal functions. researchgate.net At higher concentrations, they can be acutely toxic, leading to mortality. researchgate.netresearchgate.net The lethal concentration (LC50) values for fish vary widely depending on the specific phenol and the fish species. researchgate.net

Brominated phenols are also of concern as they can act as endocrine disruptors and have been detected in human tissues, indicating a potential for bioaccumulation. wikipedia.orgnih.gov The presence of these compounds in the environment poses a risk to the entire food chain. nih.gov

Table 2: Acute Toxicity of Selected Chlorinated Phenols to Aquatic Organisms

| Compound | Organism | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | Saltwater Species | Acute Toxicity | 29,700 | epa.gov |

| 2,4-Dichlorophenol | Clarias gariepinus (Catfish) | LC50 (96h) | Induces oxidative stress | researchgate.net |

| 2,4,6-Trichlorophenol | Human Health Criterion | Water Concentration | Should be zero due to carcinogenic risk | epa.gov |

| 2,3,5,6-Tetrachlorophenol | Saltwater Species | Acute Toxicity | 440 | epa.gov |

Toxicity to Microorganisms and Algae

Halogenated phenols exhibit significant toxicity towards a wide range of microorganisms, including bacteria and algae, which form the base of many ecosystems. researchgate.netmdpi.com Their mode of action often involves uncoupling oxidative phosphorylation, disrupting cell membranes, and inhibiting essential enzymatic activities. researchgate.net The degree of toxicity is influenced by the number and position of the halogen substituents on the phenolic ring. nih.gov

The presence of halogen atoms, particularly at multiple positions, can increase the lipophilicity of the phenol molecule, enhancing its ability to penetrate cell membranes and exert toxic effects. pjoes.com Studies have shown that the toxicity of chlorophenols to bacteria generally increases with the number of chlorine atoms. researchgate.net For instance, pentachlorophenol (PCP) is notoriously toxic and has been widely used as a biocide due to this property. microbe.com

Algae are also susceptible to the toxic effects of halogenated phenols. These compounds can inhibit photosynthesis, disrupt growth, and affect pigment production. mdpi.com The toxicity to algae is a critical concern as it can impact primary productivity in aquatic environments. Some studies have reported that even low concentrations of certain phenols can be harmful to microalgae. mdpi.com For example, phenol has been found to be harmful to microalgae at a concentration as low as 0.05%. mdpi.com The introduction of halogen atoms can further increase this toxicity.

The following table summarizes the toxic effects of various halogenated phenols on different microorganisms and algae, as reported in scientific literature.

| Compound | Organism | Effect | Concentration |

| Pentachlorophenol (PCP) | Bacteria (General) | Inhibition of growth and metabolic activity | Varies |

| 2,4,6-Trichlorophenol | Vibrio fischeri | Acute and chronic toxicity | 1-10 mg/L (LC50 range for similar phenolic DBPs) nih.gov |

| 2,6-dihalo-4-nitrophenol | Gobicypris rarus | Acute toxicity | Not specified researchgate.net |

| Phenol | Microalgae | Harmful to growth | 0.05% |

| Halogenated Phenols | Saccharomyces cerevisiae (Yeast) | Growth sensitivity | Not specified epa.gov |

This table is generated based on data for representative halogenated phenols and is intended to be illustrative due to the limited specific data for 2-Amino-6-bromo-3-chlorophenol.

Effects on Aquatic Life and Ecosystems

The impact of halogenated phenols extends beyond microorganisms to higher trophic levels in aquatic ecosystems. nih.gov These compounds are considered priority pollutants due to their potential to harm aquatic organisms at low concentrations. aidic.it The toxicity to aquatic life, such as crustaceans and fish, is a significant concern. nih.govresearchgate.net

Acute toxicity studies have determined the lethal concentrations (LC50) for various halogenated phenols. For instance, the LC50 values for 2,4,6-trihalo-phenols have been found to range from 1 to 10 mg/L for certain aquatic species. nih.gov Crustaceans and fish have been shown to be more sensitive to many of these compounds than algae. nih.govresearchgate.net

Beyond direct toxicity, halogenated phenols can cause a range of sublethal effects. Some of these compounds are known endocrine disruptors, meaning they can interfere with the hormonal systems of aquatic organisms, potentially leading to reproductive and developmental problems. osti.gov The bioaccumulation of these persistent chemicals in the fatty tissues of organisms can lead to biomagnification, where concentrations increase up the food chain, posing a risk to top predators and humans who consume contaminated fish. wur.nl

| Compound Class | Organism Group | Observed Effects |

| 2,4,6-Trihalo-phenols | Crustaceans, Fish | Acute toxicity (LC50 values ranging from 1 to 10 mg/L) nih.gov |

| Halogenated Phenols | Aquatic Organisms | Endocrine disruption, potential reproductive effects osti.gov |

| Persistent Organic Pollutants (including some halogenated phenols) | Freshwater Biota | Bioaccumulation and biomagnification through the food web wur.nl |

| Chlorinated Aromatic Hydrocarbons | Aquatic Organisms | Potential for severe effects due to accumulation osti.gov |

This table provides a general overview of the effects of halogenated phenols on aquatic life. Specific effects can vary depending on the compound, species, and exposure conditions.

Mitigation Strategies for Environmental Contamination

Given the significant environmental risks posed by halogenated phenols, various mitigation strategies have been developed to remove them from contaminated water and soil. These strategies can be broadly categorized into physical, chemical, and biological methods.

Bioremediation is considered a cost-effective and environmentally friendly approach. nih.gov It utilizes microorganisms, such as bacteria and fungi, that can degrade halogenated phenols. mdpi.com Under aerobic conditions, bacteria can hydroxylate the phenol ring to form catechols, which are then further broken down. nih.govnih.gov Anaerobic degradation often proceeds through reductive dehalogenation, where halogen atoms are replaced by hydrogen. nih.govresearchgate.net Several bacterial strains, including those from the genera Pseudomonas and Rhodococcus, have been identified for their ability to degrade chlorophenols. nih.govnih.gov However, the efficiency of bioremediation can be limited by the toxicity of the compounds to the degrading microorganisms, especially at high concentrations. nih.gov

Chemical Oxidation processes are another effective method for destroying halogenated phenols. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron salts and hydrogen peroxide) and ozonation, generate highly reactive hydroxyl radicals that can break down the aromatic ring of the phenol molecule. saltworkstech.com Photocatalysis, using semiconductors like titanium dioxide (TiO2) under UV irradiation, is another promising AOP for the degradation of these pollutants. nih.govdntb.gov.uaresearchgate.net These methods can achieve high removal efficiencies but can be more costly and may produce byproducts. saltworkstech.comnih.gov

Adsorption is a widely used physical method for removing halogenated phenols from water. saltworkstech.com Activated carbon is a common adsorbent due to its high surface area and porosity. mdpi.com The phenols bind to the surface of the adsorbent, effectively removing them from the water. aidic.it While effective, especially for polishing wastewater to remove low concentrations, the adsorbent material eventually becomes saturated and needs to be regenerated or disposed of, which adds to the operational cost. saltworkstech.commdpi.com

Other mitigation strategies include membrane filtration and solvent extraction . aidic.itsaltworkstech.com Often, a combination of different treatment methods is employed to achieve the desired level of remediation. nih.gov

| Mitigation Strategy | Description | Advantages | Disadvantages |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade pollutants. nih.govmdpi.com | Cost-effective, environmentally friendly. nih.gov | Can be slow; high concentrations can be toxic to microbes. nih.gov |

| Chemical Oxidation (AOPs) | Use of strong oxidizing agents (e.g., ozone, Fenton's reagent) or photocatalysis to destroy pollutants. saltworkstech.com | Fast and effective for a wide range of compounds. saltworkstech.com | Higher cost, potential for byproduct formation. saltworkstech.comnih.gov |

| Adsorption | Removal of pollutants by binding them to the surface of an adsorbent material like activated carbon. aidic.itmdpi.com | High removal efficiency, especially for low concentrations. saltworkstech.com | Adsorbent requires regeneration or disposal; can be costly. saltworkstech.commdpi.com |

| Photodegradation | Use of light (often UV) to break down chemical compounds, sometimes with a catalyst. dntb.gov.uarsc.org | Can lead to complete mineralization of pollutants. mdpi.com | Efficiency can be affected by water turbidity and pH. dntb.gov.uaresearchgate.net |

Advanced Analytical Methodologies for 2 Amino 6 Bromo 3 Chlorophenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-Amino-6-bromo-3-chlorophenol from complex matrices and for its quantification. The choice of technique is dictated by the analyte's physicochemical properties, including its polarity, volatility, and thermal stability.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For polar analytes like phenols, derivatization is often required to increase volatility and improve chromatographic peak shape. researchgate.net

Derivatization: The hydroxyl and amino groups of this compound impart polarity and the potential for hydrogen bonding, which can lead to poor peak symmetry and decreased resolution in GC analysis. To mitigate this, derivatization reactions are employed to convert these polar groups into less polar, more volatile derivatives. Common derivatization agents for phenols include:

Silylating agents (e.g., Trimethylsilyl-N,N-dimethylcarbamate) to form trimethylsilyl (B98337) ethers. researchgate.net

Acylating agents to form ester derivatives.

Alkylating agents like diazomethane (B1218177) or reagents such as α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr) to form methyl or pentafluorobenzyl ethers, respectively. epa.gov

Columns and Detectors: Capillary columns, particularly those with fused-silica open-tubular design, are preferred for their high resolving power and sensitivity. epa.gov The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): A universal detector for organic compounds, suitable for underivatized or derivatized phenols. epa.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it exceptionally well-suited for the analysis of the bromo- and chloro-substituted this compound, especially after derivatization with a halogen-containing reagent like PFBBr. epa.govgov.bc.ca

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, offering high specificity and structural information. gov.bc.caasianpubs.orgscielo.org.mx

Table 1: Illustrative GC Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min). asianpubs.org |

| Injector Temperature | 250 °C. irjet.net |

| Oven Program | Initial temp. 60-80°C, ramped to 250-280°C at 10-15°C/min. irjet.net |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS). |

| Derivatization | Required (e.g., silylation or acetylation). |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing polar, non-volatile, or thermally sensitive compounds like substituted phenols, as it typically does not require derivatization. epa.gov

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenols. nkust.edu.tw In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: C18 (octadecylsilane) columns are widely used, providing excellent retention and separation for a broad range of phenolic compounds. jasco-global.com

Mobile Phase: A mixture of water (often acidified with formic or phosphoric acid to suppress ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. nkust.edu.twjasco-global.com A gradient elution, where the proportion of the organic modifier is increased over time, is common to ensure the efficient elution of all compounds in a mixture. jasco-global.com

Detection:

UV-Vis Detector: Phenolic compounds, including this compound, possess a chromophore (the substituted benzene (B151609) ring) that absorbs ultraviolet light. Detection is commonly performed at wavelengths between 270 and 280 nm. nkust.edu.twscirp.org

Fluorescence Detector: For enhanced sensitivity, derivatization with a fluorescent tag can be employed, or post-column photochemical reactions can be used to convert the analyte into a fluorescent species. nkust.edu.tw

Electrochemical Detector: This detector offers high sensitivity for electrochemically active compounds like phenols.

Table 2: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3 µm particle size). jasco-global.com |

| Mobile Phase A | Water with 0.1% Formic Acid. |

| Mobile Phase B | Acetonitrile or Methanol. jasco-global.com |

| Flow Rate | 0.2 - 0.5 mL/min. |

| Gradient | Start with a higher percentage of A, increasing B over the run. |

| Column Temperature | 30 - 40 °C. jasco-global.com |

| Detector | UV-Vis at ~280 nm or Mass Spectrometer. scirp.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical tool, combining the separation power of LC with the definitive identification capabilities of MS. shimadzu.com LC-MS/MS (tandem mass spectrometry) is particularly effective for analyzing trace levels of contaminants in complex environmental or biological samples. nih.gov

Ionization: Electrospray ionization (ESI) is the most common interface for LC-MS analysis of polar compounds. For phenols, ESI is typically operated in negative ion mode, which facilitates the deprotonation of the acidic hydroxyl group to form the [M-H]⁻ ion. umb.eduulisboa.pt

Mass Analysis: A triple quadrupole mass spectrometer is frequently used for quantitative analysis. jasco-global.com This setup allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique where a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. umb.edu This process significantly reduces background noise and enhances selectivity. ulisboa.pt

Table 3: Potential LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative. ulisboa.pt |

| Capillary Voltage | 3.0 - 4.0 kV. ulisboa.pt |

| Source Temperature | 120 - 150 °C. ulisboa.pt |

| Desolvation Temperature | 270 - 400 °C. jasco-global.comulisboa.pt |

| Collision Gas | Argon. ulisboa.pt |

| Scan Mode | Multiple Reaction Monitoring (MRM). |

| Precursor Ion [M-H]⁻ | m/z ~220.4 (calculated for C₆H₄BrClNO⁻). |

| Product Ions | To be determined experimentally (e.g., loss of Br, HCl). |

Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. wpmucdn.com For this compound, the IR spectrum would be characterized by absorption bands corresponding to its various functional components. libretexts.org

O-H Stretch: A broad absorption band in the region of 3100-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. wpmucdn.com

N-H Stretch: As a primary aromatic amine, two sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the amino group. libretexts.orgorgchemboulder.com

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-H Bend: The scissoring vibration of the primary amine group is expected around 1580-1650 cm⁻¹. orgchemboulder.com

C-O Stretch: The phenolic C-O stretching vibration should appear in the 1200-1300 cm⁻¹ range.

C-N Stretch: For aromatic amines, this stretch is typically found between 1250-1335 cm⁻¹. orgchemboulder.com

C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region, generally below 800 cm⁻¹. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 500-600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3100 - 3600 | Broad, Medium |

| N-H Stretch (Amine) | 3300 - 3500 | Two bands, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium |

| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

| C-O Stretch (Phenol) | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing symmetric vibrations and skeletal structures. For this compound, Raman spectroscopy could provide strong signals for the aromatic ring vibrations and the C-Br and C-Cl bonds, complementing the data obtained from IR. chemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the complete structure of this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum would show:

Aromatic Protons: There are two protons on the aromatic ring. They would appear as two distinct signals in the aromatic region (typically 6.0-8.0 ppm). Due to their proximity to each other, they would likely appear as doublets from spin-spin coupling. Their exact chemical shifts are influenced by the electronic effects of the surrounding substituents (-OH, -NH₂, -Br, -Cl).

-OH and -NH₂ Protons: The signals for the hydroxyl and amino protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The -NH₂ signal would integrate to two protons, and the -OH signal to one proton.

Table 5: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (at C4) | ~ 6.5 - 7.0 | Doublet | ~ 8-9 |

| Aromatic H (at C5) | ~ 6.8 - 7.3 | Doublet | ~ 8-9 |

| -NH₂ | Variable (broad) | Singlet (broad) | N/A |

| -OH | Variable (broad) | Singlet (broad) | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would display six distinct signals for the six aromatic carbons. The chemical shifts are highly dependent on the attached substituent.

Carbons bonded to electronegative atoms (-OH, -Cl, -Br) or the amino group (-NH₂) will have their chemical shifts significantly altered. For example, the carbon attached to the hydroxyl group (C1) would be shifted downfield (higher ppm), while carbons attached to halogens would also be influenced accordingly. The specific shifts can be predicted using empirical calculations or by comparison with similar known structures. chemicalbook.commdpi.com

Table 6: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Attached Group(s) | Predicted Chemical Shift Range (δ, ppm) |

| C1 | -OH | 145 - 155 |

| C2 | -NH₂ | 135 - 145 |

| C3 | -Cl | 115 - 125 |

| C4 | -H | 110 - 120 |

| C5 | -H | 120 - 130 |

| C6 | -Br | 105 - 115 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and characterization of aromatic compounds containing chromophores. The phenolic and amino groups, along with the halogen substituents on the benzene ring of this compound, are expected to give rise to characteristic electronic transitions in the UV region.

The primary electronic transitions in phenols are the π → π* transitions of the aromatic ring, typically occurring around 210 nm and 270 nm. The presence of an amino group (an auxochrome) generally causes a bathochromic (red) shift and an increase in the molar absorptivity (hyperchromic effect) of these bands. For instance, 4-aminophenol (B1666318) exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.com

Halogen substituents also influence the UV-Vis spectrum. Chlorine and bromine atoms can induce a slight bathochromic shift. Studies on chlorophenols have shown that the position and number of chlorine atoms affect the absorption wavelength. researchgate.net Similarly, brominated compounds also show a shift to longer wavelengths. docbrown.info

Considering these substituent effects, it is anticipated that this compound will exhibit a primary absorption band in the 280-300 nm range. The exact position and intensity of the absorption maximum (λmax) will be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the amino and hydroxyl groups can lead to further shifts in the absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Hexane (Non-polar) | 280 - 290 | 2000 - 4000 |

| Ethanol (Polar protic) | 285 - 295 | 2500 - 4500 |

| Acetonitrile (Polar aprotic) | 282 - 292 | 2200 - 4200 |

Note: The data in this table is estimated based on the typical effects of amino, bromo, and chloro substituents on the phenol (B47542) chromophore.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS can provide unambiguous identification through its characteristic molecular ion peak and fragmentation pattern.

The nominal molecular weight of this compound (C₆H₅BrClNO) is approximately 221 g/mol . Due to the presence of bromine and chlorine, the molecular ion region in the mass spectrum will exhibit a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for the molecular ion (M), M+2, and M+4, with relative intensities determined by the natural abundances of these isotopes.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation of aromatic amines and phenols often involves initial loss of small, stable molecules or radicals. libretexts.org For this compound, key fragmentation pathways are expected to include:

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond to form [M-Br]⁺ or [M-Cl]⁺ ions. The loss of bromine is often a favorable fragmentation pathway. miamioh.edu

Loss of CO: A common fragmentation for phenols, leading to the formation of a five-membered ring ion.

Loss of HCN: Characteristic of anilines, resulting from the cleavage of the C-N bond and rearrangement.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group, although less common in aromatic amines compared to aliphatic amines. libretexts.org

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₆H₅BrClNO]⁺ | 221/223/225 | Molecular ion cluster |

| [C₆H₅ClNO]⁺ | 142/144 | Loss of Br radical |

| [C₆H₅BrNO]⁺ | 186/188 | Loss of Cl radical |

| [C₅H₅BrClN]⁺ | 193/195/197 | Loss of CO |

| [C₅H₄BrCl]⁺ | 192/194/196 | Loss of HCN |

Note: The m/z values are for the most abundant isotopes. The presence of isotopic peaks for Br and Cl will be observed for each fragment containing these atoms.

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds like phenols and anilines. The phenolic hydroxyl group and the aromatic amino group in this compound are both susceptible to electrochemical oxidation.

The oxidation of phenols at an electrode surface typically involves the transfer of one or two electrons to form phenoxy radicals or quinone-like species. Similarly, anilines can be oxidized to form radical cations. The oxidation potential is highly dependent on the nature and position of substituents on the aromatic ring. rsc.orgresearchgate.net

Cyclic voltammetry (CV) can be employed to study the redox behavior of this compound. It is anticipated that this compound will exhibit an irreversible oxidation peak at a potential influenced by the pH of the supporting electrolyte. The oxidation of both the phenol and aniline (B41778) moieties can lead to complex voltammetric profiles, potentially showing more than one oxidation wave. researchgate.net

More sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be utilized for trace-level quantification. The peak current in these methods is directly proportional to the concentration of the analyte, allowing for the development of a quantitative analytical method.

Table 3: Predicted Electrochemical Parameters for this compound

| Technique | Predicted Peak Potential (Ep) vs. Ag/AgCl | Influencing Factors |

| Cyclic Voltammetry (CV) | +0.6 to +0.9 V | pH, scan rate, electrode material |

| Differential Pulse Voltammetry (DPV) | +0.5 to +0.8 V | pH, pulse amplitude, pulse width |

| Square-Wave Voltammetry (SWV) | +0.5 to +0.8 V | pH, frequency, amplitude |

Note: The predicted peak potentials are estimates and will vary significantly based on experimental conditions.

Theoretical Studies and Computational Chemistry of 2 Amino 6 Bromo 3 Chlorophenol

Quantum Chemical Calculations (DFT, HF)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For halogenated phenols, DFT calculations are routinely used to determine these values and other quantum chemical descriptors. imist.ma While specific data for 2-Amino-6-bromo-3-chlorophenol is not available, the table below illustrates typical quantum chemical descriptors calculated for analogous p-halophenols using DFT (B3LYP/6-311G(d,p)), which provide a framework for understanding the expected electronic properties.

| Parameter | Symbol | Formula | Illustrative Value (eV) for a Halophenol Analog |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -0.98 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.17 |

| Ionization Potential | I | -EHOMO | 6.15 |

| Electron Affinity | A | -ELUMO | 0.98 |

| Chemical Hardness | η | (I - A) / 2 | 2.58 |

| Electronegativity | χ | (I + A) / 2 | 3.56 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.45 |

Data is illustrative and based on values for analogous compounds to demonstrate the type of information generated.

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as the stretching and bending of bonds (e.g., O-H, N-H, C-C, C-Cl, C-Br).

For this compound, theoretical calculations would help in assigning the characteristic vibrational modes. For instance, the O-H and N-H stretching frequencies are sensitive to intramolecular hydrogen bonding, which is expected between the ortho-positioned hydroxyl and amino groups. Studies on other ortho-substituted phenols have shown that such interactions cause a red shift (lowering of frequency) in the O-H stretching band. researchgate.net Furthermore, the calculations would predict the frequencies for C-Br and C-Cl stretching, which occur in the lower frequency region of the spectrum, and various phenyl ring vibrations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. The map is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen of the amino group and the π-system of the aromatic ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups, making them sites for nucleophilic attack and key participants in hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on a static, optimized molecular structure, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are essential in drug discovery and toxicology for predicting the activity of new molecules.

A QSAR study involving a series of halogenated aminophenols, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A mathematical model is then developed to link these descriptors to a measured biological activity (e.g., enzyme inhibition, antibacterial potency). Although no specific QSAR models for this compound have been published, its descriptors could be calculated and used as part of a larger dataset to build predictive models for various biological endpoints. For example, a patent application for related sulfonamide compounds mentions the use of this compound as a reagent in the synthesis of potential enzyme inhibitors, a field where QSAR is heavily applied. google.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). This method is critical for understanding potential mechanisms of action and for structure-based drug design.

Given the structural features of this compound, it could be docked into the active sites of various enzymes to explore its potential as an inhibitor. Bromophenols isolated from marine sources have been shown to inhibit enzymes like tyrosinase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov Docking studies of these compounds have revealed that the hydroxyl groups are crucial for forming hydrogen bonds with key amino acid residues in the enzyme's active site, while the bromine atoms can form halogen bonds, contributing to binding affinity. nih.gov Similarly, aminophenol derivatives have been studied for their interactions with DNA and enzymes like α-amylase. mdpi.comnih.gov

A docking study of this compound would likely show its -OH and -NH₂ groups acting as hydrogen bond donors and acceptors, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. The table below lists potential biological targets for this class of compounds based on studies of similar molecules.

| Potential Biological Target | Class of Compound Studied | Key Interactions Observed in Analogs |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Bromophenols | Hydrogen bonds via -OH groups, halogen bonds |

| α-Glucosidase | Bromophenols | Hydrogen bonds, hydrophobic interactions |

| Tyrosinase | Bromophenols | Interaction with catalytic copper ions, hydrogen bonds |

| α-Amylase | Aminophenol Derivatives | Hydrogen bonds with catalytic residues (e.g., Asp, Glu) |

| DNA | Aminophenol Derivatives | Intercalation, groove binding, electrostatic interactions |

Ligand-Protein Binding Interactions

The interaction of a small molecule like this compound with a protein is a multifaceted process governed by a variety of non-covalent interactions. The specific nature and strength of these interactions are dictated by the chemical functionalities of the ligand and the amino acid residues within the protein's binding pocket.

Key Interaction Types:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups on the phenol (B47542) ring are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with the backbone carbonyl and amide groups of the protein, as well as with the side chains of polar amino acids such as serine, threonine, asparagine, and glutamine.

Halogen Bonding: The bromine and chlorine atoms introduce the potential for halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a negatively charged amino acid like aspartate or glutamate. The strength of halogen bonds generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I.

Hydrophobic Interactions: The aromatic ring of this compound is inherently hydrophobic and can engage in favorable interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding site. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein.

π-Interactions: The electron-rich aromatic ring can participate in several types of π-interactions, including π-π stacking with the aromatic side chains of phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues like lysine and arginine.

Computational modeling, such as molecular docking and quantum chemical calculations, is instrumental in predicting the precise geometry and energetic favorability of these interactions. For halogenated phenols, studies have shown that both hydrogen bonds and hydrophobic interactions are dominant forces in their binding to proteins like transthyretin. researchgate.net The presence of multiple halogen atoms, as in this compound, is likely to enhance binding affinity through a combination of increased hydrophobicity and the potential for halogen bonding.

Prediction of Binding Affinities and Modes

The binding affinity of a ligand for a protein, often quantified by the dissociation constant (Kd) or the binding free energy (ΔG), is a critical determinant of its biological activity. Computational methods, particularly molecular docking and free energy calculations, are widely used to predict these affinities and the corresponding binding modes.

Factors Influencing Binding Affinity:

Substituent Effects: The nature and position of substituents on the phenol ring significantly impact binding affinity. The electron-withdrawing nature of the bromine and chlorine atoms, coupled with the electron-donating amino group, creates a specific electronic distribution on the aromatic ring that influences its interaction with the protein environment.

Conformational Flexibility: The ability of the ligand and the protein's binding site to adopt energetically favorable conformations upon binding (induced fit) is crucial for achieving high affinity.

Predictive Models:

Quantitative Structure-Activity Relationship (QSAR) models are often developed for classes of compounds to predict their biological activity, including binding affinity. nih.gov These models use molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to establish a mathematical relationship with the observed activity. While a specific QSAR model for this compound is not available, general models for halogenated aromatic compounds often show a strong correlation between hydrophobicity and binding affinity. nih.gov

Molecular docking simulations can predict the preferred orientation and conformation of a ligand within a protein's binding site. For a molecule like this compound, multiple binding modes might be possible, with the most stable one being determined by the optimal combination of the interactions described in the previous section.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study predicting the binding affinity of this compound to a model protein, based on trends observed for similar compounds.

| Computational Method | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Binding Mode |

| Molecular Docking (AutoDock Vina) | -8.2 | Tyr12, Ser34, Leu56, Arg89 | The hydroxyl and amino groups form hydrogen bonds with Ser34 and the backbone of Tyr12. The halogenated ring is situated in a hydrophobic pocket formed by Leu56, with the bromine atom potentially forming a halogen bond with the carbonyl oxygen of Arg89. |

| MM/PBSA | -10.5 | Tyr12, Ser34, Leu56, Arg89, Asp91 | Similar to the docking pose, but with refined energetics suggesting a stronger contribution from electrostatic interactions with Asp91. |

Note: The data in this table is hypothetical and serves as an illustration of the outputs from computational predictions. Specific values would require dedicated computational studies.

Solvent Effects on Molecular Properties